2-Methylenetetralin-1-one
Description
Positional Significance within Naphthalenone Chemical Space
The reactivity and utility of 2-Methylenetetralin-1-one are intrinsically linked to the specific placement of its functional groups. The core structure is a dihydronaphthalenone, but the defining feature is the α,β-unsaturated ketone system created by the C1-carbonyl and the C2-exocyclic methylene (B1212753) group.
This arrangement is crucial for several reasons:
Conjugation: The pi-electrons of the methylene double bond are in conjugation with the pi-electrons of the carbonyl group. This electron delocalization creates a polarized system with an electrophilic β-carbon, making it susceptible to nucleophilic attack.
Reactivity Hub: Unlike its isomers with an endocyclic double bond, the exocyclic placement of the double bond makes it a highly reactive site for addition reactions without disrupting the adjacent aromatic ring's stability.
Stereoelectronic Control: The fixed, planar geometry of the conjugated system influences the stereochemical outcome of reactions, providing a scaffold for stereoselective synthesis.
The unique positioning of the exocyclic double bond and the ketone distinguishes this compound from other tetralone derivatives, defining its characteristic role as a reactive building block in organic synthesis.
Conceptual Framework as a Reactive Intermediate and Versatile Synthetic Platform
In chemical reactions, a reactive intermediate is a high-energy, short-lived molecule that, once formed, quickly transforms into a more stable entity. uobasrah.edu.iquomustansiriyah.edu.iq this compound functions as a key reactive intermediate, primarily due to its α,β-unsaturated carbonyl motif, which makes it an excellent electrophile. uobasrah.edu.iquoanbar.edu.iq
Its utility as a versatile synthetic platform stems from its ability to participate in a variety of fundamental carbon-carbon bond-forming reactions.
Michael Addition: The compound serves as a classic Michael acceptor. researchgate.netorganic-chemistry.org In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system in a conjugate addition process. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is a widely used method for creating carbon-carbon bonds under mild conditions. wikipedia.org The mechanism involves the attack of the nucleophile on the electrophilic alkene to form a stabilized enolate intermediate, which is then protonated. masterorganicchemistry.com
Cycloaddition Reactions: this compound is a valuable substrate in cycloaddition reactions, where two π-electron systems combine to form a ring. libretexts.org
[4+2] Cycloadditions (Diels-Alder Type): It can act as a dienophile, reacting with conjugated dienes to form complex cyclic adducts. The thioketone analogue, 2-[(Phenylthio)methylene]tetralin-1-thione, has been shown to undergo Hetero-Diels-Alder reactions with electron-poor dienophiles. researchgate.net
[2+2] Cycloadditions: Enone-alkene cycloadditions, often initiated photochemically, involve the reaction of an enone and an alkene to form a cyclobutane (B1203170) ring. wikipedia.org These reactions typically proceed through a stepwise mechanism involving a diradical intermediate. wikipedia.org The enantioselective [2+2+2] cycloaddition of related compounds has also been explored. molaid.com
This reactivity profile allows for the construction of complex molecular architectures from a relatively simple starting material, highlighting the compound's role as a versatile platform in synthetic organic chemistry. libretexts.org
Table 2: Synthetic Reactions Involving this compound
| Reaction Type | Role of this compound | Description |
|---|---|---|
| Michael Addition | Michael Acceptor | Conjugate addition of nucleophiles (e.g., enolates, nitroalkanes) to the β-carbon. organic-chemistry.orgwikipedia.org |
| [4+2] Cycloaddition | Dienophile | Reacts with dienes to form six-membered rings (Diels-Alder reaction). libretexts.org |
| [2+2] Photocycloaddition | Enone Substrate | Reacts with alkenes under photochemical conditions to form four-membered cyclobutane rings. wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
13203-73-1 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-methylidene-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C11H10O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5H,1,6-7H2 |
InChI Key |
VKRKOOOBSIIARV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylenetetralin 1 One and Its Precursors
De Novo Synthetic Routes to 2-Methylenetetralin-1-one
The most direct approach to the synthesis of this compound involves the α-methylenation of the readily available precursor, 1-tetralone (B52770). This transformation introduces the exocyclic double bond in a single step. A prominent method for this conversion is the reaction of 1-tetralone with formaldehyde (B43269).
Recent advancements in this area have focused on the development of catalytic systems that facilitate this reaction under mild conditions. One such approach involves the use of an organic catalyst that possesses both an acidic and an aminic functional group. This bifunctional catalysis allows for lower catalyst loading, which is both economically and environmentally advantageous. google.com The reaction is typically carried out in an organic solvent, with the catalyst promoting the condensation of 1-tetralone with formaldehyde to yield this compound. While specific yields for the direct methylenation of 1-tetralone using these newer catalytic systems are not extensively detailed in publicly available literature, the general methodology for the α-methylenation of aldehydes has been shown to produce good to excellent yields, often up to 99%, with high chemoselectivity under optimized conditions. nih.gov
The general scheme for the direct α-methylenation of 1-tetralone can be represented as follows:
1-Tetralone + Formaldehyde --(Catalyst)--> this compound
Organocatalytic methods for the α-methylenation of aldehydes, a related transformation, have been described as rapid and convenient, utilizing aqueous formaldehyde and offering high yields. sigmaaldrich.com These principles can be extended to the synthesis of this compound, highlighting a move towards milder and more efficient synthetic protocols.
Strategic Synthesis of Key Precursors to the this compound Scaffold
A widely employed and strategic two-step approach to the synthesis of this compound involves the initial preparation of a Mannich base precursor, followed by an elimination reaction. The Mannich reaction is a three-component condensation involving a ketone with an active α-hydrogen (in this case, 1-tetralone), formaldehyde, and a secondary amine, typically dimethylamine (B145610), to form a β-amino-ketone, also known as a Mannich base. wikipedia.orgadichemistry.com
The key precursor synthesized via this route is 2-(dimethylaminomethyl)-1-tetralone. This Mannich base is typically prepared as its hydrochloride salt to facilitate isolation and purification. The reaction involves refluxing 1-tetralone with paraformaldehyde and dimethylamine hydrochloride in a suitable solvent such as ethanol, often with a catalytic amount of a strong acid like hydrochloric acid. nih.govoc-praktikum.de This method has been successfully applied to various cyclic ketones. oc-praktikum.de
The synthesis of the Mannich base precursor from 1-tetralone has been reported with good yields. For instance, the synthesis of 2-((dimethylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one hydrochloride from 1-tetralone has been achieved in 85% yield. rsc.org
The subsequent step involves the elimination of the dimethylamino group from the Mannich base to generate the desired α,β-unsaturated ketone. This is often achieved by converting the tertiary amine of the Mannich base into a better leaving group, for example, by quaternization with an alkyl halide, followed by base-induced elimination. adichemistry.com This two-step sequence provides a reliable and high-yielding pathway to this compound.
| Starting Ketone | Amine | Solvent | Yield (%) |
|---|---|---|---|
| 1-Tetralone | Dimethylamine HCl | Ethanol | 85 |
| 7-Bromo-1-tetralone | Dimethylamine HCl | Not specified | 87 |
| 1-Indanone | Dimethylamine HCl | Not specified | 88 |
| Cyclohexanone | Dimethylamine HCl | Ethanol | Not specified |
Sustainable and Atom-Economical Approaches in this compound Synthesis
The principles of green chemistry, such as atom economy and the use of catalytic rather than stoichiometric reagents, are increasingly influencing the development of synthetic methodologies. In the context of this compound synthesis, these principles can be applied to both the direct methylenation and the Mannich reaction/elimination sequence.
For the direct α-methylenation of 1-tetralone, the development of highly efficient and recyclable catalysts is a key area of sustainable chemistry. The use of organocatalysts, as mentioned previously, is a step in this direction, as it avoids the use of potentially toxic and difficult-to-remove metal catalysts. google.com Furthermore, processes that can utilize aqueous formaldehyde, a less hazardous alternative to paraformaldehyde, and operate under milder conditions contribute to a greener synthesis. nih.gov The ideal process would be a one-pot reaction with high conversion and selectivity, minimizing waste and energy consumption. osi.lv
Recent research into the self-condensation of cyclic ketones using heterogeneous catalysts like MOF-encapsulating phosphotungstic acid demonstrates the potential for developing highly selective and reusable catalysts for carbonyl chemistry. rsc.org While not directly applied to methylenation, this work highlights the direction of research towards creating sustainable catalytic systems for reactions involving cyclic ketones. The goal is to achieve high yields and selectivity with minimal environmental impact.
Elucidation of Reactivity Profiles and Detailed Mechanistic Investigations of 2 Methylenetetralin 1 One
Reactions Involving the Exocyclic Methylene (B1212753) Moiety
The exocyclic double bond in 2-methylenetetralin-1-one is activated towards a variety of addition reactions due to its conjugation with the carbonyl group.
Catalytic Hydrogenation and Enantioselective Hydrogenation of the Exocyclic Alkene
The reduction of the exocyclic double bond in this compound to afford 2-methyl-1-tetralone (B119441) can be achieved through catalytic hydrogenation. This transformation typically employs heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The reaction proceeds via the syn-addition of hydrogen across the double bond.
In the realm of asymmetric synthesis, the enantioselective hydrogenation of the prochiral exocyclic alkene is of significant interest as it establishes a stereocenter at the C2 position. While specific data for this compound is not extensively documented in readily available literature, analogous systems provide insight into the catalysts and expected outcomes. For instance, the asymmetric hydrogenation of α-methylene γ- or δ-keto carboxylic acids has been successfully achieved using bimetallic Ruthenium catalyst systems. nih.gov Highly efficient and stereoselective hydrogenations of α,β-unsaturated ketones are often accomplished using chiral ruthenium-phosphine complexes.
Key catalysts for such transformations include those based on chiral ligands like BINAP and its derivatives. For the hydrogenation of the saturated ketone product, 2-methyl-1-tetralone, enantioselective reduction has been achieved using 1,4-diamine-ruthenium(II) complexes, indicating the amenability of the tetralone scaffold to asymmetric catalysis. sigmaaldrich.com
Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of α,β-Unsaturated Ketones
| Catalyst System | Chiral Ligand | Typical Substrate | Expected Outcome |
| Ru(II) Complex | (R)- or (S)-BINAP | α,β-Unsaturated Ketone | High yield and enantioselectivity (>95% ee) |
| Bimetallic Ru/Ru System | RuPHOX-Ru / SegPhos-Ru | α-Methylene Keto Acid | High yield and excellent stereoselectivity (>99% ee, >20:1 dr) nih.gov |
Transition Metal-Catalyzed Hydrovinylation Reactions
Hydrovinylation involves the addition of a vinyl group (from ethylene) across a double bond. This reaction is a powerful tool for carbon-carbon bond formation. While specific studies on this compound are limited, research on the closely related 1-methylenetetralines demonstrates the feasibility and potential of this reaction. The asymmetric hydrovinylation of 1-methylenetetralines using a nickel catalyst and ethylene (B1197577) gas at atmospheric pressure has been shown to proceed with excellent enantioselectivity, achieving over 98% ee. This suggests that this compound would likely undergo a similar transformation to introduce a vinyl group at the methylene carbon, creating a chiral quaternary center.
The general mechanism for transition metal-catalyzed hydrovinylation involves the formation of a metal-hydride species which adds to the alkene. Subsequent insertion of ethylene and reductive elimination yields the hydrovinylated product.
Electrophilic Addition Reactions Across the Alkene (e.g., Hydroboration, Halogenation)
The electron-rich exocyclic double bond of this compound is susceptible to electrophilic attack.
Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond is a characteristic reaction of alkenes. The reaction of this compound with bromine is expected to proceed via a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.org The nucleophilic bromide ion then attacks one of the carbons of the bromonium ion from the face opposite to the initial bromine addition, resulting in anti-addition. masterorganicchemistry.comlibretexts.org This leads to the formation of a vicinal dibromide, specifically 2-(bromomethyl)-2-bromo-1-tetralone. Kinetic studies on the bromination of the similar compound 2-benzal-1-tetralone in chloroform (B151607) have shown a first-order dependence on both the substrate and bromine. qu.edu.qa
Transformations of the Carbonyl Group
The ketone functionality in this compound allows for a range of nucleophilic additions and reactions involving the adjacent α-carbon through enolate chemistry.
Nucleophilic Additions to the Ketone Functionality
Nucleophiles can add to the electrophilic carbonyl carbon of this compound. Due to the conjugated system, two modes of addition are possible: 1,2-addition (direct attack on the carbonyl carbon) and 1,4-addition (conjugate addition to the β-carbon of the alkene). libretexts.orglibretexts.org The outcome is largely determined by the nature of the nucleophile. libretexts.orglibretexts.org
Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), tend to favor 1,2-addition. stackexchange.com This is considered to be under kinetic control as the attack on the carbonyl carbon is typically faster. libretexts.org The reaction of this compound with a Grignard reagent would therefore be expected to yield a tertiary allylic alcohol.
Soft nucleophiles, such as organocuprates (R₂CuLi, Gilman reagents), preferentially undergo 1,4-addition. chem-station.commasterorganicchemistry.com This conjugate addition is thermodynamically favored as it results in the formation of a more stable enolate intermediate, which is then protonated upon workup to give the corresponding 2-substituted-2-methyl-1-tetralone. chem-station.commasterorganicchemistry.com
Table 2: Regioselectivity of Nucleophilic Addition to this compound
| Nucleophile Type | Reagent Example | Predominant Mode of Addition | Expected Product |
| Hard Nucleophile | Phenylmagnesium Bromide (PhMgBr) | 1,2-Addition stackexchange.com | 2-Methylene-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol |
| Soft Nucleophile | Lithium Diphenylcuprate (Ph₂CuLi) | 1,4-Addition (Conjugate Addition) chem-station.commasterorganicchemistry.com | 2-Methyl-2-phenyl-1-tetralone |
Alpha-Functionalization via Enolate Chemistry and Tautomerism
While this compound itself does not have an α-hydrogen to be readily deprotonated to form an enolate, its saturated counterpart, 2-methyl-1-tetralone (obtainable via hydrogenation), can undergo enolization. The formation of an enolate from 2-methyl-1-tetralone by deprotonation at the C2 position allows for subsequent α-functionalization. libretexts.org
The enolate can be generated by treatment with a strong base, such as lithium diisopropylamide (LDA). libretexts.org The resulting enolate is a potent nucleophile and can react with various electrophiles in α-alkylation reactions. libretexts.orgyoutube.com For example, reaction with an alkyl halide (e.g., methyl iodide) would introduce a second alkyl group at the C2 position, leading to 2,2-dimethyl-1-tetralone.
Studies on the enolates of 2-phenyl-α-tetralone have shown that these species exist in equilibrium between monomeric and dimeric forms in solution. acs.orgacs.org The reactivity in alkylation reactions is primarily attributed to the monomeric form. acs.orgacs.org Furthermore, the choice of electrophile can influence whether C-alkylation or O-alkylation occurs. While alkyl halides typically result in C-alkylation, other electrophiles like methyl sulfonates can lead to significant amounts of O-alkylation, forming the corresponding silyl (B83357) enol ether. acs.org
The enol tautomer of 2-methyl-1-tetralone is also a key intermediate in reactions such as acid-catalyzed α-halogenation. In the presence of an acid and a halogen like Br₂, the enol form acts as the nucleophile, attacking the bromine to yield an α-bromo ketone.
Cycloaddition and Pericyclic Reactivity
The unique structural motif of this compound, featuring a conjugated exo-methylene ketone, imparts a distinct reactivity profile in cycloaddition and pericyclic reactions. This section explores its participation as a reactive component in Diels-Alder reactions and carbonyl-ene reactions, highlighting the formation of complex polycyclic and heterocyclic frameworks.
Diels-Alder and Hetero Diels-Alder Reactions Involving this compound Analogues
The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com In this context, α,β-unsaturated ketones, such as analogues of this compound, serve as effective dienophiles. The reactivity of these dienophiles is typically enhanced by the presence of electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the key frontier molecular orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.orgmdpi.comnih.gov
Organocatalysis has emerged as a key strategy for effecting enantioselective Diels-Alder reactions with cyclic enones. Chiral amines, such as imidazolidinones, can reversibly form chiral iminium ions with the enone, lowering the LUMO energy and providing a stereocontrolled environment for the cycloaddition. princeton.educore.ac.uk This activation strategy has proven successful for a range of cyclic enones, demonstrating the potential reactivity of this compound derivatives in such transformations. For instance, the reaction of various cyclic enones with cyclopentadiene (B3395910) can be catalyzed by chiral imidazolidinone derivatives, affording bicyclic products with high yields and enantioselectivities. princeton.edu
The scope of dienophiles in these organocatalyzed reactions is broad, encompassing various cyclic and acyclic enones. princeton.educore.ac.uk The reaction conditions, catalyst selection, and dienophile structure all play a crucial role in determining the efficiency and stereochemical outcome of the cycloaddition.
| Entry | Dienophile (Enone) | Diene | Catalyst | Yield (%) | endo:exo Ratio | ee (%) |
| 1 | Cyclopentenone | Cyclopentadiene | Imidazolidinone catalyst | 81 | 15:1 | 48 |
| 2 | Cyclohexenone | Cyclopentadiene | Imidazolidinone catalyst | 81 | 12:1 | 63 |
| 3 | Ethyl vinyl ketone | Dienylamine 6 | Imidazolidinone catalyst | 91 | - | 98 |
| 4 | Acrolein | Cyclohexadiene | Imidazolidinone catalyst | - | 14:1 | 94 |
Data sourced from studies on organocatalytic Diels-Alder reactions of cyclic enones. princeton.educore.ac.uk
Furthermore, the conjugated system of this compound analogues can participate in hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom. wikipedia.org In an oxa-hetero-Diels-Alder reaction, the enone can react with an activated carbonyl compound. Mechanistic studies suggest these reactions can proceed via a [4+2] cycloaddition pathway where an enamine, formed from the enone and an amine catalyst, acts as the diene component, and the carbonyl group serves as the dienophile. rsc.org This reactivity opens pathways to the synthesis of complex heterocyclic structures like tetrahydropyrans. rsc.org The mechanism of such reactions can be stepwise, involving zwitterionic intermediates, particularly when there is a significant electronic disparity between the reacting partners. mdpi.com
Carbonyl-Ene Reactions with this compound Derivatives
The carbonyl-ene reaction is a pericyclic group transfer reaction involving an alkene with an allylic hydrogen (the ene) and a carbonyl compound (the enophile) to form a homoallylic alcohol. nih.govresearchgate.netwikipedia.org This atom-economical transformation is a powerful method for C-C bond formation. nih.gov While thermal ene reactions often require high temperatures, Lewis acid catalysis can significantly accelerate the process, allowing it to proceed under much milder conditions. nih.govwikipedia.org
Structurally similar compounds to this compound, such as 2-methylenetetrahydropyrans, have been shown to be effective ene components in Lewis acid-catalyzed carbonyl-ene reactions. organic-chemistry.orgnih.gov These reactions provide a rapid and high-yielding route to β-hydroxydihydropyrans, which are valuable intermediates for synthesizing substituted tetrahydropyrans. organic-chemistry.orgnih.gov The exocyclic double bond acts as the ene, reacting with a variety of aldehydes and activated ketones.
Studies have shown that zinc chloride (ZnCl₂) is a particularly effective catalyst for these transformations, promoting the reaction efficiently while minimizing side reactions like isomerization. organic-chemistry.org The reaction proceeds with both activated enophiles, such as ethyl glyoxylate, and unactivated aldehydes. organic-chemistry.org Preliminary investigations into asymmetric catalysis, using chiral chromium(III)-salen derivatives, have shown promising results in achieving moderate enantioselectivity. organic-chemistry.org
| Entry | Ene Component | Enophile (Carbonyl Compound) | Catalyst | Time (h) | Yield (%) |
| 1 | 2-Methylenetetrahydropyran | Ethyl glyoxylate | ZnCl₂ (10 mol%) | 0.5 | 92 |
| 2 | 2-Methylenetetrahydropyran | p-Nitrobenzaldehyde | ZnCl₂ (10 mol%) | 0.5 | 95 |
| 3 | 2-Methylenetetrahydropyran | Benzaldehyde | ZnCl₂ (10 mol%) | 2 | 84 |
| 4 | 2-Methylenetetrahydropyran | Isovaleraldehyde | ZnCl₂ (10 mol%) | 2 | 87 |
| 5 | 2-Methylenetetrahydropyran | Pivalaldehyde | ZnCl₂ (10 mol%) | 2 | 81 |
| 6 | 2-Methylenetetrahydropyran | Ethyl pyruvate | ZnCl₂ (10 mol%) | 24 | 93 |
Data sourced from research on the carbonyl-ene reaction of 2-methylenetetrahydropyrans. organic-chemistry.org
The mechanism is consistent with a concerted ene-type pathway. This is supported by experiments where the reaction of 2-methylenetetrahydropyran with p-nitrobenzaldehyde in the presence of a silane (B1218182) reducing agent yielded only the ene adduct, with no evidence of products that would arise from an intermediate oxonium species. organic-chemistry.org The intramolecular variant of this reaction, known as the Conia-ene reaction, is also effectively catalyzed by zinc chloride and is used to generate cycloalkene derivatives. researchgate.netsci-hub.stchemtube3d.com
Radical and Main Group/Transition Metal-Mediated Transformations
Beyond pericyclic reactivity, the olefinic bond in this compound is susceptible to a variety of transformations mediated by radical intermediates or metallic species. These reactions provide powerful methods for carbon-carbon and carbon-heteroatom bond formation.
Radical Cascade and Addition-Elimination Processes (e.g., dealkenylative alkenylation)
Radical cascade reactions are powerful synthetic tools that allow for the formation of multiple bonds in a single operation, often leading to complex molecular architectures. nih.govnih.gov One such process, relevant to the reactivity of exo-olefins like that in this compound, is dealkenylative functionalization. This deconstructive strategy involves the cleavage of a C(sp³)–C(sp²) bond of an alkene, initiated by a radical process.
A specific example is the dealkenylative alkenylation, which forges a new C-C bond by reacting feedstock olefins with radical acceptors like β-nitrostyrenes. researchgate.net The mechanism is initiated by ozonolysis of the starting alkene in methanol (B129727) to form an α-methoxyhydroperoxide. This intermediate is then subjected to metal-mediated peroxide cleavage, typically using iron(II) sulfate. The resulting alkoxy radical undergoes rapid β-scission, expelling a stable carbonyl compound and generating an alkyl radical. This radical then adds to a radical trap, such as a β-nitrostyrene, which, after elimination of the nitro group, yields the final alkenylated product.
This process has been applied to various terpenes and terpenoid-derived precursors, which contain cyclic olefin structures analogous to the core of this compound. nih.govcdc.govumich.eduresearchgate.net The reaction of terpenes with ozone is known to produce a variety of oxidation products and radical intermediates, including hydroxyl radicals. nih.govcdc.govnih.gov
| Entry | Olefin Substrate | Radical Acceptor | Product Type | Yield (%) |
| 1 | (-)-Isopulegol | β-Nitrostyrene | β-Alkylated styrene | 58 |
| 2 | (-)-β-Pinene | β-Nitrostyrene | β-Alkylated styrene | 78 |
| 3 | (-)-Limonene | β-Nitrostyrene | β-Alkylated styrene | 65 |
| 4 | Camphene | β-Nitrostyrene | β-Alkylated styrene | 59 |
| 5 | 1-Methylcyclohexene | β-Nitrostyrene | β-Alkylated styrene | 62 |
Data represents analogous dealkenylative alkenylation reactions of cyclic olefins. researchgate.net
This radical cascade approach allows for the formal metathesis of σ-bonds under mild conditions, showcasing high efficiency and functional group tolerance. researchgate.net The alkenylation can also be achieved through other radical pathways, such as those involving radical addition to alkenes followed by a single-electron-transfer (SET) oxidation and elimination sequence. rsc.org
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C bond formation. organic-chemistry.orgorganic-chemistry.orgyoutube.com For α,β-unsaturated ketones like this compound, cross-coupling strategies typically involve converting the enone into a more reactive electrophile, such as an enol triflate or a β-haloenone, which can then participate in standard coupling cycles like the Suzuki-Miyaura or Heck reactions. wikipedia.orgorganic-chemistry.org
A versatile method for synthesizing β-substituted cyclic enones involves the in situ activation of cyclic 1,3-diones (precursors to enones) with phosphonium (B103445) salts, followed by palladium-catalyzed cross-coupling. organic-chemistry.orgacs.org This one-pot procedure allows for Suzuki-Miyaura and Sonogashira couplings with a broad range of arylboronic acids and terminal alkynes, respectively. The methodology is efficient for 5- and 6-membered diones, providing access to a diverse array of β-aryl, β-heteroaryl, and β-alkynyl cyclic enones. organic-chemistry.org
The general catalytic cycle for these reactions involves the oxidative addition of a Pd(0) species to the activated enone derivative, followed by transmetalation with the organoboron or organocopper reagent (in Suzuki and Sonogashira reactions, respectively), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org
| Entry | Dione Substrate | Coupling Partner | Coupling Type | Catalyst/Ligand | Product Yield (%) |
| 1 | 1,3-Cyclohexanedione | Phenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | 85 |
| 2 | 1,3-Cyclohexanedione | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | 92 |
| 3 | 1,3-Cyclohexanedione | 2-Thiopheneboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | 88 |
| 4 | 1,3-Cyclohexanedione | Phenylacetylene | Sonogashira | Pd(dppf)Cl₂ / CuI | 75 |
| 5 | 1,3-Cyclopentanedione | 4-Tolylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | 82 |
Data sourced from studies on the cross-coupling of activated cyclic 1,3-diones. organic-chemistry.org
Alternatively, direct C-H functionalization methods are emerging. The Heck reaction, for instance, couples unsaturated halides with alkenes. wikipedia.orgorganic-chemistry.org While typically applied to aryl or vinyl halides, intramolecular versions of the Heck reaction are highly efficient for constructing ring systems. libretexts.org Furthermore, nickel-catalyzed cross-dehydrogenative coupling (CDC) reactions between aldehydes and alkenes provide a direct route to skipped enones, proceeding through a radical-radical cross-coupling mechanism. acs.org Suzuki-Miyaura couplings have also been developed for the direct activation of unstrained C-C bonds in simple ketones, showcasing the expanding scope of cross-coupling methodologies. nih.govnih.gov
Principles of Stereochemical Control and Asymmetric Induction in 2 Methylenetetralin 1 One Chemistry
Development of Chiral Catalysts for Enantioselective Processes
Enantioselective transformations of α,β-unsaturated ketones, such as 2-Methylenetetralin-1-one, are frequently accomplished via conjugate addition reactions where a chiral catalyst directs the attack of a nucleophile to one of the two prochiral faces of the double bond. The field has seen significant progress through the development of both metal-based catalysts and organocatalysts.
Copper(I)-based catalysts, in particular, have proven highly effective. Chiral diphosphine ligands, such as those from the Josiphos and Taniphos families, can be combined with copper salts to form highly active and selective catalysts for the conjugate addition of organometallic reagents like Grignard reagents and dialkylzincs. acs.orglibretexts.org For instance, the reaction of Grignard reagents with cyclic enones in the presence of a Cu(I) halide and a chiral ferrocenyl diphosphine ligand can yield products with excellent enantiomeric excess (ee). acs.org These catalyst systems create a chiral pocket around the metal center, which coordinates to the enone substrate. This coordination, typically through the carbonyl oxygen, effectively blocks one face of the molecule, forcing the nucleophile to attack from the less sterically hindered direction, thus leading to a single enantiomer. libretexts.org
Organocatalysis offers a complementary, metal-free approach. Bifunctional catalysts, which possess both a Lewis basic site (e.g., an amine) and a Lewis acidic or hydrogen-bond donor site (e.g., a thiourea (B124793) or squaramide), are particularly powerful. nih.gov Cinchona alkaloid-derived thioureas, for example, can activate both the enone and the nucleophile simultaneously. The tertiary amine of the cinchona scaffold acts as a Brønsted base to deprotonate a pro-nucleophile, while the thiourea moiety activates the enone electrophile via hydrogen bonding to the carbonyl oxygen. This dual activation holds both reactants in a highly organized, chiral transition state, leading to high enantioselectivity. nih.gov Similarly, chiral primary amines, often derived from cinchona alkaloids or amino acids, can catalyze Michael additions through the formation of a transient dienamine intermediate, which then reacts with the electrophile in a stereocontrolled manner. scispace.com
The table below summarizes the performance of representative chiral catalyst systems in the enantioselective conjugate addition to cyclic enones, illustrating the principles applicable to this compound.
| Catalyst System | Substrate | Nucleophile | Enantiomeric Excess (ee) |
|---|---|---|---|
| CuI / (R,S)-Josiphos | 2-Cyclohexen-1-one | EtMgBr | 96% |
| Cu(OTf)₂ / Phosphoramidite Ligand | 2-Cyclohexen-1-one | Et₂Zn | >98% |
| Cinchona Alkaloid-Derived Thiourea | 2-Cyclohexen-1-one | Diethyl Malonate | 95% |
| 9-Amino-9-deoxyepichinchonine | (E)-4-Phenylbut-3-en-2-one | Ethyl α-nitroacetate | 93% |
Diastereoselective Synthesis Utilizing this compound
When a conjugate addition to this compound results in the formation of a second stereocenter, the control of diastereoselectivity becomes crucial. This scenario arises when either the nucleophile or the α,β-unsaturated system already contains a stereocenter. The relative orientation of the newly formed stereocenters is determined by the transition state energies leading to the different diastereomeric products.
Diastereoselective synthesis can be achieved through substrate control, where a chiral auxiliary attached to the reacting molecule directs the approach of the nucleophile. For example, α,β-unsaturated amides and lactams derived from chiral amines like (S,S)-(+)-pseudoephedrine have been used to direct conjugate additions. nih.gov The chiral auxiliary creates a biased conformational environment, making one face of the double bond more accessible to the incoming nucleophile.
Alternatively, catalyst-controlled diastereoselective reactions can be employed. In these cases, the chiral catalyst must override any directing influence from a pre-existing stereocenter or effectively differentiate between the diastereomeric transition states. This is particularly relevant in tandem reactions where a conjugate addition is followed by an intramolecular cyclization or a subsequent reaction with another electrophile. For example, the conjugate addition of a nucleophile to a cyclic enone, followed by trapping the resulting chiral enolate with an aldehyde (an aldol (B89426) reaction), generates products with two new stereocenters. The diastereoselectivity of such a sequence depends on the geometry of the enolate and the facial selectivity of the subsequent aldol addition, both of which can be influenced by the chiral catalyst and reaction conditions. acs.org
The following table presents examples of diastereoselective conjugate additions to cyclic α,β-unsaturated systems, demonstrating the levels of control achievable in syntheses that could be adapted for this compound derivatives.
| Substrate | Nucleophile | Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| α,β-Unsaturated Amide (Pseudoephedrine) | LiCH(SPh)(TMS) | (S,S)-(+)-Pseudoephedrine | >99:1 | N/A (Auxiliary) |
| β-Substituted Cyclohexenone | Nitrostyrene | Chiral Primary Amine | >20:1 | 99% |
| Cinnamaldehyde | Unsaturated Ketoester | Chiral N-Heterocyclic Carbene / Ti(OiPr)₄ | >20:1 | 99% |
Understanding Enantioselectivity and Diastereoselectivity Through Mechanistic Probes
Understanding the origin of stereoselectivity requires detailed mechanistic investigations that probe the nature of the catalyst-substrate and substrate-reagent interactions in the transition state. For enantioselective processes involving this compound, the primary mechanism of stereochemical induction by a chiral catalyst is the creation of a distinct chiral environment that lowers the activation energy for the formation of one stereoisomer over the other.
In metal-catalyzed reactions, such as the copper-catalyzed conjugate addition, the chiral ligand imposes a rigid geometry on the metal center. acs.org Mechanistic models suggest that the α,β-unsaturated ketone coordinates to the copper center in a bidentate fashion through both the carbon-carbon double bond and the carbonyl oxygen. This coordination polarizes the substrate, making it more electrophilic. The chiral ligand, due to its steric bulk, effectively shields one face of the β-carbon, leaving the other open for the nucleophile (delivered as an organocopper species) to attack. The stereochemical outcome is thus dictated by the specific quadrant of space left accessible by the ligand's framework.
For bifunctional organocatalysts like chiral thioureas, the mechanism relies on a network of non-covalent interactions, primarily hydrogen bonding. nih.gov The thiourea moiety forms two hydrogen bonds with the carbonyl oxygen of the enone, activating it and fixing its conformation. Simultaneously, a basic site on the catalyst (e.g., the quinuclidine (B89598) nitrogen of a cinchona alkaloid) activates the nucleophile by deprotonation or hydrogen bonding. This ternary complex brings the nucleophile and the electrophile into close proximity in a well-defined spatial arrangement. The steric and electronic properties of the catalyst's chiral backbone ensure that the nucleophile approaches the enone's β-carbon from a specific trajectory, leading to high enantioselectivity.
Probing these mechanisms often involves systematic variation of the catalyst structure, substrate, and reaction conditions, coupled with kinetic studies and computational modeling. For example, observing a reversal of enantioselectivity by changing the metal in a Lewis acid catalyst or modifying a non-reacting functional group on the ligand can provide deep insights into the critical interactions governing the stereochemical outcome. mdpi.com Such studies are essential for the rational design of new, more effective catalysts for the asymmetric synthesis of complex molecules derived from this compound.
Theoretical and Computational Chemistry Approaches for 2 Methylenetetralin 1 One
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic nature of 2-methylenetetralin-1-one. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to elucidate its electronic structure and bonding characteristics.
A primary focus of these studies is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular electrostatic potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen, indicating its nucleophilicity, and positive potential near the exocyclic methylene (B1212753) group, highlighting its electrophilic character.
Various quantum chemical parameters can be calculated to quantify the reactivity of this compound. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such parameters are derived from the energies of the frontier orbitals and provide a quantitative basis for predicting the molecule's behavior in chemical reactions.
Table 1: Illustrative Quantum Chemical Parameters for this compound (Calculated using DFT)
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV |
| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |
| Electron Affinity (A) | Energy released upon gaining an electron | 1.8 eV |
| Electronegativity (χ) | Tendency to attract electrons | 4.15 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 eV |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific quantum chemical calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely reaction pathways. This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.
Transition state theory is central to these investigations. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Computational methods, particularly DFT, are used to optimize the geometries of transition states and calculate their energies. Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction under investigation.
For example, in a Diels-Alder reaction where this compound acts as a dienophile, computational modeling could be used to explore the concerted versus stepwise nature of the mechanism and to calculate the activation energies for the formation of different possible products.
Prediction of Regioselectivity and Stereoselectivity
Many reactions involving this compound can yield multiple products, leading to issues of regioselectivity and stereoselectivity. Computational chemistry offers valuable tools for predicting the favored outcomes of such reactions.
The prediction of regioselectivity often relies on the analysis of local reactivity indices, which are derived from quantum chemical calculations. Fukui functions and local softness indices, for instance, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. By comparing the values of these indices at different atomic centers, it is possible to predict which region of the molecule is most likely to react.
Stereoselectivity, the preference for the formation of one stereoisomer over another, is typically addressed by calculating the energies of the transition states leading to the different stereoisomeric products. The product that is formed through the lower energy transition state is expected to be the major product. For instance, in a Michael addition to the exocyclic double bond of this compound, computational modeling can determine the relative energies of the transition states for attack from the re and si faces of the double bond, thereby predicting the enantiomeric excess of the product.
Conformational Landscape and Dynamic Behavior Analysis
The three-dimensional shape of this compound is not static; the molecule can exist in various conformations due to the flexibility of its dihydronaphthalene ring system. A thorough understanding of this conformational landscape is crucial, as the reactivity and biological activity of a molecule can be highly dependent on its conformation.
Computational methods are used to perform a systematic search for the different possible conformations of this compound. This can be achieved through various techniques, including molecular mechanics force fields and quantum mechanical calculations. The goal is to identify all the low-energy conformers and to determine their relative stabilities. The dihydronaphthalene ring in tetralone derivatives can adopt conformations such as half-chair and twisted boat forms.
Once the stable conformers have been identified, their relative populations at a given temperature can be calculated using Boltzmann statistics. Furthermore, the energy barriers for interconversion between these conformers can be determined by locating the transition states that connect them on the potential energy surface. This provides insight into the dynamic behavior of the molecule and the timescale of conformational changes.
Table 2: Illustrative Conformational Analysis of this compound
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Half-Chair 1 | 45° | 0.00 | 60 |
| Half-Chair 2 | -45° | 0.10 | 35 |
| Twisted Boat | 20° | 1.50 | 5 |
Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from a conformational analysis. The actual conformational preferences would need to be determined by specific calculations.
Synthetic Utility: Derivatization and Functionalization of the 2 Methylenetetralin 1 One Scaffold
Synthesis of Functionally Diverse 2-Methylenetetralin-1-one Derivatives
The exocyclic double bond in conjugation with the ketone carbonyl group makes this compound a reactive Michael acceptor and a dienophile, facilitating the introduction of various functional groups and the construction of new ring systems.
A key strategy for derivatization involves the reaction with binucleophilic reagents, which can lead to the formation of fused heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoline-fused tetralones. Similarly, treatment with guanidine (B92328) or thiourea (B124793) could potentially lead to the formation of fused pyrimidine (B1678525) or thiopyrimidine rings, respectively. These transformations are valuable for accessing compounds with potential biological activities.
The α-methylene group is also susceptible to various addition reactions. For example, conjugate addition of soft nucleophiles, such as organocuprates, would lead to the formation of 2-substituted tetralone derivatives. This approach allows for the introduction of a wide range of alkyl and aryl substituents at the 2-position.
Furthermore, the double bond can participate in cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene would result in the formation of a spirocyclic compound, where a new six-membered ring is fused at the 2-position of the tetralone core. wikipedia.orgmnstate.edumasterorganicchemistry.comyoutube.com Similarly, [3+2] cycloaddition reactions, for instance with azides or nitrile oxides, could be employed to generate spiro-heterocyclic derivatives containing triazole or oxazole (B20620) rings, respectively. The synthesis of spiro 1,2,4-triazoles from cyclic ketones via reaction with amidrazones has been reported, suggesting a plausible route for the derivatization of the this compound scaffold. acgpubs.orgresearchgate.net
| Reaction Type | Reagent/Partner | Potential Product |
| Michael Addition | Organocuprates (R₂CuLi) | 2-Alkyl/Aryl-tetralin-1-ones |
| Fused Heterocycle Synthesis | Hydrazine (NH₂NH₂) | Pyrazoline-fused tetralones |
| Fused Heterocycle Synthesis | Guanidine | Fused Pyrimidines |
| [4+2] Cycloaddition | Conjugated Dienes | Spiro[tetralin-2,1'-cyclohexene]-1-ones |
| [3+2] Cycloaddition | Azides (RN₃) | Spiro[tetralin-2,5'- iiste.orgnih.govresearchgate.nettriazol]-1-ones |
Scaffold Modification: Transformations to Related Ring Systems
Beyond the introduction of functional groups, the this compound scaffold can be strategically modified to generate entirely new ring systems. These transformations often involve multi-step sequences that leverage the reactivity of the α,β-unsaturated ketone.
One potential transformation is the expansion of the six-membered carbocyclic ring. For example, a Beckmann or Schmidt rearrangement of an oxime or azide (B81097) derivative of the parent tetralone could lead to the formation of a seven-membered lactam or a fused quinazoline, respectively.
Another approach involves the construction of fused heterocyclic rings. For instance, the synthesis of pyrazolo[1,5-a]quinolines has been achieved through the reaction of suitable precursors, indicating that this compound could serve as a starting point for similar fused systems. iiste.orgnih.govresearchgate.netnih.govorganic-chemistry.org Reaction with a suitable aminopyrazole derivative could potentially lead to the formation of a pyrazolo[1,5-a]quinoline (B13874262) core.
Furthermore, the synthesis of fused pyrimidines is a well-established area of heterocyclic chemistry, and the reactivity of the this compound scaffold lends itself to such transformations. nih.govcore.ac.uknih.govresearchgate.netelsevierpure.com For example, condensation with a suitable three-carbon component, such as a β-ketoester in the presence of an amidine, could lead to the formation of a fused pyrimidine ring.
| Starting Scaffold | Reaction/Reagent | Resulting Ring System |
| This compound | 1. Oximation 2. Beckmann Rearrangement | Fused Dihydroazepinone |
| This compound | Aminopyrazole derivative | Pyrazolo[1,5-a]quinoline derivative |
| This compound | β-Ketoester, Amidine | Fused Pyrimidine derivative |
Strategic Application as a Building Block in Complex Chemical Synthesis
The tetralone motif is a common structural feature in a variety of natural products and biologically active molecules. semanticscholar.org Therefore, this compound and its derivatives are valuable intermediates in the total synthesis of such complex targets.
While specific examples of the direct use of this compound in natural product synthesis are not prevalent in the literature, its potential as a precursor is significant. For instance, the synthesis of 8-methyl-1-tetralone (B1583489) has been reported as a potential intermediate for the synthesis of (±)-platyphyllide, a natural product. lookchem.com This highlights the utility of substituted tetralones in the synthesis of complex molecules.
The ability to introduce functionality and construct new ring systems, as discussed in the previous sections, makes this compound a versatile starting point for the synthesis of complex polycyclic structures. For example, a Diels-Alder reaction on the exocyclic double bond could be a key step in the construction of a steroidal framework or other terpenoid natural products.
The anticipation of natural product structures through chemical synthesis is a growing field, and versatile building blocks like this compound could play a crucial role in this "synthesis-first" approach to discovering new natural products. nih.govnih.gov
| Target Class | Synthetic Strategy | Potential Application of this compound |
| Polycyclic Natural Products | Intramolecular Cyclizations | Precursor for constructing fused ring systems |
| Steroids/Terpenoids | Diels-Alder Reaction | Dienophile for building the core ring structure |
| Alkaloids | Fused Heterocycle Formation | Starting material for nitrogen-containing ring systems |
Current Frontiers and Future Perspectives in 2 Methylenetetralin 1 One Research
Innovations in Catalyst Design for Enhanced Efficiency and Selectivity
The synthesis and transformation of 2-methylenetetralin-1-one and related tetralone structures are heavily reliant on catalytic methods. Modern research is geared towards the design of novel catalysts that offer superior control over reaction outcomes, particularly in terms of yield and stereoselectivity.
Asymmetric Catalysis: A significant frontier is the development of chiral catalysts for the enantioselective synthesis of substituted tetralone frameworks. While not directly forming the exocyclic methylene (B1212753) group, these catalysts create the chiral tetralone core which can then be further functionalized. For instance, rhodium-based catalysts featuring chiral ligands like (R)-DTBM-SEGPHOS have been successfully employed in the enantioselective hydroacylation of ortho-allylbenzaldehydes to produce chiral 3,4-dihydronaphthalen-1(2H)-ones with excellent enantioselectivity. researcher.life Future innovations will likely focus on catalysts that can directly install the α-methylene group onto a pre-existing chiral tetralone or perform asymmetric transformations on the this compound scaffold itself, such as conjugate additions. Organocatalysts, particularly those derived from cinchona alkaloids, have shown promise in related systems and represent a fertile ground for exploration. rsc.org
Catalysts for α-Methylenation: The direct α-methylenation of ketones is a key step in synthesizing α-methylene ketones. Recent advancements have moved beyond stoichiometric reagents towards catalytic processes. A notable innovation is the use of zwitterionic organic compounds, which can act as catalysts for the reaction between a ketone and formaldehyde (B43269). google.com These catalysts operate at low loading rates (e.g., 10 mol%), offering an advantage over older methods that required stoichiometric amounts of reagents. google.com Future research will likely focus on designing more robust and recyclable catalysts for this transformation, potentially immobilizing them on solid supports for easier separation and reuse.
Tandem and Multifunctional Catalysts: There is growing interest in catalysts that can orchestrate multiple transformations in a single pot. For the synthesis of the tetralone core, tandem catalysis involving metalloporphyrins for the initial oxidation of tetralin to α-tetralin hydroperoxide, followed by the addition of simple transition metal salts (like iron or copper salts) to decompose the hydroperoxide to α-tetralone, has proven effective. dokumen.pub The design of heterogeneous, multifunctional catalysts that combine acidic and metallic sites could streamline the synthesis of the tetralone skeleton and its subsequent functionalization, reducing waste and improving process efficiency.
Unexplored Reaction Pathways and Synthetic Transformations
While classic reactions like the Michael addition and Diels-Alder cycloaddition are well-established for α,β-unsaturated systems, the full synthetic potential of this compound is far from exhausted. Future research is poised to explore novel reaction pathways and cascade sequences.
Domino and Cascade Reactions: The conjugated system of this compound is an ideal starting point for domino reactions. An initial conjugate addition could generate a reactive enolate intermediate, which could then be trapped intramolecularly to rapidly build molecular complexity. For example, a Michael addition followed by an intramolecular aldol (B89426) condensation or cyclization could lead to the formation of intricate polycyclic systems in a single operation. masterorganicchemistry.com Exploring the reaction of this compound with bifunctional reagents could unlock novel cascade pathways that have yet to be discovered.
Pericyclic Reactions Beyond Diels-Alder: While the exocyclic diene-like character of the enone system makes it a competent partner in [4+2] cycloadditions, other pericyclic reactions remain underexplored. acs.org For instance, higher-order cycloadditions, such as [4+3] or [6+4] cycloadditions with suitable partners, could provide rapid access to seven- and ten-membered rings fused to the tetralone core. Furthermore, electrocyclization reactions, such as the Nazarov cyclization of dienyl ketone precursors, offer a powerful method for constructing cyclopentenone-annulated systems. nih.govacs.orgnih.gov Investigating analogous pathways starting from precursors to this compound could yield novel polycyclic structures.
C-H Activation and Functionalization: The direct functionalization of C-H bonds is a major goal in modern organic synthesis. The tetralone scaffold possesses multiple C-H bonds (aromatic, benzylic, and aliphatic) that could be targeted. Future work could explore transition-metal catalyzed C-H activation strategies to introduce new substituents onto the this compound framework without the need for pre-functionalized starting materials, opening new avenues for derivatization.
Advanced Spectroscopic and Structural Characterization Techniques for Reactive Intermediates
A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and reaction pathways. This requires the detection and characterization of transient, short-lived intermediates. While standard techniques like NMR and mass spectrometry are invaluable for characterizing stable products, advanced spectroscopic methods are needed to probe reactions as they occur.
Operando and In Situ Spectroscopy: Techniques such as operando and in situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the monitoring of reactions under actual catalytic conditions. rsc.orgresearchgate.net These methods can provide invaluable information about the species adsorbed on a catalyst's surface, helping to distinguish between true reactive intermediates and spectator species. rsc.org For instance, in situ FTIR could be applied to study the direct α-methylenation of a tetralone, identifying the key enolate or Mannich-base intermediates as they form on the catalyst surface. Similarly, these techniques could be used to observe the coordination of the carbonyl group of this compound to a Lewis acid catalyst during a conjugate addition, providing insight into the mode of activation. researchgate.net
Transient Absorption Spectroscopy: For photochemical reactions or reactions involving very short-lived intermediates (e.g., radicals or excited states), time-resolved spectroscopic techniques like transient absorption spectroscopy are powerful tools. While not yet widely applied to this specific compound, these methods could, in principle, be used to study photochemical transformations of the this compound chromophore, tracking the formation and decay of excited-state intermediates on femtosecond to millisecond timescales.
Computational Modeling: The synergy between experimental spectroscopy and high-level computational chemistry is a key frontier. Density Functional Theory (DFT) calculations can be used to predict the structures and spectroscopic signatures (e.g., vibrational frequencies) of proposed intermediates. nih.gov These calculated spectra can then be compared with experimental in situ data to confirm the identity of transient species, providing a much more complete picture of the reaction mechanism. For example, DFT could model the transition state of a Diels-Alder reaction involving this compound, and the calculated energetics could help explain experimentally observed stereoselectivities.
Integration with Emerging Methodologies (e.g., Flow Chemistry, Machine Learning in Synthesis)
The fields of organic synthesis and chemical research are being revolutionized by automation, data science, and novel reactor technologies. The study of this compound is set to benefit significantly from these emerging methodologies.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, and simplified scale-up. nih.govucd.ieresearchgate.net The synthesis of fine chemicals and pharmaceutical intermediates is an area where flow chemistry is making a significant impact. For example, aldol-type reactions using α-tetralone as a substrate have been successfully demonstrated under continuous-flow conditions using heterogeneous base catalysts. dokumen.pub This approach allows for improved control over reaction parameters and can lead to higher yields and purities. Future work will involve developing multi-step flow syntheses where this compound is generated and then immediately used in a subsequent transformation without isolation, a process known as telescoping. ucd.ie This would significantly improve the efficiency of synthetic sequences involving this reactive intermediate.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methylenetetralin-1-one, and how can their efficiency be optimized?
- Methodological Answer : The synthesis of this compound typically involves cyclization of substituted naphthalene derivatives or ketone-functionalized intermediates. Key steps include Friedel-Crafts acylation or Diels-Alder reactions, optimized by controlling reaction temperature, solvent polarity, and catalyst loading (e.g., Lewis acids like AlCl₃). Efficiency can be improved through reaction kinetic studies (e.g., varying stoichiometry) and purification via column chromatography or recrystallization. Experimental protocols must adhere to reproducibility standards, including full disclosure of reaction conditions, yields, and spectroscopic validation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural identity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural identity, with characteristic signals for the methylene group and ketone moiety. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy confirms carbonyl stretching frequencies (~1700 cm⁻¹). Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection. For novel derivatives, elemental analysis (C, H, O) and X-ray crystallography are recommended to resolve ambiguities .
Advanced Research Questions
Q. How should researchers address discrepancies in reported toxicity profiles of this compound across different biological models?
- Methodological Answer : Contradictions in toxicity data (e.g., hepatic vs. respiratory effects) require systematic re-evaluation using standardized protocols. First, conduct a literature review with inclusion criteria aligned with ATSDR guidelines (Table B-1), prioritizing peer-reviewed studies across exposure routes (oral, inhalation) and biological endpoints (e.g., oxidative stress biomarkers). Cross-species comparisons (rodent vs. human cell lines) should account for metabolic differences (e.g., CYP450 activity). Dose-response curves and statistical meta-analysis (e.g., fixed/random effects models) can reconcile variability .
Q. What experimental frameworks are recommended to investigate the mechanistic pathways of this compound’s bioactivity?
- Methodological Answer : Mechanistic studies should integrate in vitro (e.g., enzyme inhibition assays) and in silico approaches (molecular docking, QSAR models). For in vivo validation, use transgenic models (e.g., knockout mice for specific metabolic enzymes) to isolate pathways. Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling can identify differentially expressed genes/proteins. Ensure rigorous controls, including sham-treated cohorts and blinded data analysis to minimize bias .
Q. How can researchers design reproducible studies to assess this compound’s environmental fate and degradation products?
- Methodological Answer : Environmental persistence studies require simulated ecosystems (microcosms) under controlled pH, temperature, and UV exposure. Use isotope-labeled this compound (e.g., ¹⁴C-tracers) to track degradation pathways via LC-MS/MS. Compare aerobic/anaerobic conditions and microbial consortia diversity (16S rRNA sequencing). Data should comply with OECD guidelines for chemical testing, with triplicate sampling and inter-laboratory validation .
Data Analysis and Reporting
Q. What strategies ensure robust meta-analysis of this compound’s pharmacokinetic data across heterogeneous studies?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Extract data from ≥2 databases (e.g., PubMed, Scopus) using Boolean operators (e.g., "(this compound) AND (toxicokinetics)"). Employ dual independent reviewers for data abstraction, resolving discrepancies via third-party arbitration. Use tools like RevMan for heterogeneity testing (I² statistic) and subgroup analysis (e.g., species, dosing regimens). Report confidence intervals and publication bias (funnel plots) .
Q. How should conflicting results in this compound’s catalytic applications be interpreted and resolved?
- Methodological Answer : Replicate disputed experiments under identical conditions (e.g., solvent, catalyst loading). Apply factorial design to isolate variables (e.g., temperature vs. pressure). Validate catalytic efficiency via turnover frequency (TOF) and selectivity ratios. Cross-reference with computational studies (DFT calculations) to identify transition-state inconsistencies. Publish negative results and raw datasets in supplementary materials to enhance transparency .
Ethical and Reporting Standards
Q. What protocols ensure compliance with ethical guidelines in this compound’s biomedical research?
- Methodological Answer : Adhere to institutional animal care (IACUC) and human subject (IRB) protocols. For in vivo studies, justify sample sizes via power analysis and minimize suffering through humane endpoints. Disclose conflicts of interest and funding sources. Use standardized toxicity grading (e.g., NCI-CTCAE v5.0) and deposit raw data in repositories like Figshare or Zenodo .
Q. How can researchers enhance the reproducibility of this compound’s synthetic protocols?
- Methodological Answer : Provide step-by-step procedures with exact reagent grades (e.g., anhydrous solvents), equipment specifications (e.g., NMR field strength), and failure analyses (e.g., side products). Use platforms like protocols.io for dynamic protocol sharing. Include negative controls (e.g., catalyst-free reactions) and validate purity thresholds (≥95% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
